molecular formula C9H12ClNO2 B1281708 Methyl 2-(4-aminophenyl)acetate hydrochloride CAS No. 83528-16-9

Methyl 2-(4-aminophenyl)acetate hydrochloride

Cat. No.: B1281708
CAS No.: 83528-16-9
M. Wt: 201.65 g/mol
InChI Key: WRZBLDDHUMBLKP-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of phenylacetic acid and contains an amino group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Methyl 2-(4-aminophenyl)acetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-aminophenyl)acetate hydrochloride can be synthesized through several methods. One common method involves the esterification of 4-aminophenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of methyl 2-(4-nitrophenyl)acetate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reduction process converts the nitro group to an amino group, resulting in the formation of methyl 2-(4-aminophenyl)acetate. The hydrochloride salt can then be obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted phenylacetic acid derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 2-(4-aminophenyl)acetate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-(4-nitrophenyl)acetate: Contains a nitro group instead of an amino group, leading to different chemical reactivity and applications.

    Methyl 2-(4-hydroxyphenyl)acetate: Contains a hydroxyl group, which affects its solubility and reactivity.

    Methyl 2-(4-chlorophenyl)acetate:

The uniqueness of this compound lies in its amino group, which provides specific reactivity and interactions with biological molecules, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(4-aminophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZBLDDHUMBLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512939
Record name Methyl (4-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83528-16-9
Record name Methyl (4-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83528-16-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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